N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. This compound features a benzoxazole moiety, which is known for its diverse biological activities, and a furan ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring . The furan ring can be introduced through a series of reactions involving furfural or its derivatives. Industrial production methods may involve the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane to optimize yields .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole and furan rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include hydrogen gas, palladium catalysts, and various acids and bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The furan ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Exhibits similar biological activities but with different potency and selectivity.
2-phenyl-4-oxo-1,3-thiazolidin-3-yl derivatives: Known for their antimicrobial activities. N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to its combination of benzoxazole and furan rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H15N3O5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H15N3O5/c28-23(22-12-11-20(31-22)15-5-4-8-18(14-15)27(29)30)25-17-7-3-6-16(13-17)24-26-19-9-1-2-10-21(19)32-24/h1-14H,(H,25,28) |
InChI Key |
HGNNQAVPESYAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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